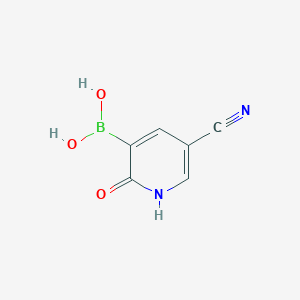

5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid

Description

Properties

IUPAC Name |

(5-cyano-2-oxo-1H-pyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BN2O3/c8-2-4-1-5(7(11)12)6(10)9-3-4/h1,3,11-12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTWXXALSLWYIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CNC1=O)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach for Boronic Acids

Boronic acids, including heterocyclic derivatives like 5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid, are commonly synthesized via palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron followed by hydrolysis to yield the boronic acid functionality. This method provides a versatile and efficient route to access a wide range of boronic acid derivatives.

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | Aryl halide (e.g., bromopyridine derivative) + bis(pinacolato)diboron + Pd catalyst | Formation of arylboronate ester |

| 2 | Hydrolysis (acidic or basic conditions) | Conversion to boronic acid |

Specific Considerations for this compound

While direct literature detailing the exclusive preparation of this compound is limited, the synthesis can be inferred from general pyridine boronic acid preparation methods combined with cyanation strategies.

- Starting Materials: The synthesis likely begins with a halogenated 2-oxopyridine derivative bearing a cyano substituent at the 5-position.

- Borylation: Palladium-catalyzed Miyaura borylation introduces the boronate ester at the 3-position of the pyridine ring.

- Hydrolysis: Subsequent hydrolysis yields the free boronic acid.

This approach aligns with the typical preparation of boronic acids used in Suzuki coupling reactions for heterocyclic compounds.

Alternative Synthetic Routes and Related Compounds

Research on related pyridine derivatives with boronic acid groups suggests alternative synthetic strategies:

- Heterocyclization Methods: Some pyridine derivatives are synthesized via heterocyclization of aminomethylidene derivatives of Meldrum’s acid with cyano-containing reagents, though this is more common for carboxylic acid derivatives rather than boronic acids.

- Suzuki Coupling-Based Synthesis: For related compounds such as olprinone and 9-azaindole-5-boric acid, convergent synthetic routes involving Suzuki coupling with pyridineboronic acids have been developed, emphasizing mild conditions and high yields.

- Metal-Free Approaches: Recent advances include metal-free preparation of bicyclic boronates, which may be adapted for similar heterocyclic boronic acids, offering practical and environmentally friendly alternatives.

Summary Table of Preparation Methods

| Preparation Step | Description | Typical Conditions | Notes |

|---|---|---|---|

| Halogenated Pyridine Synthesis | Preparation of 5-cyano-2-oxopyridine halide precursor | Standard halogenation or cyanation methods | Precursor for borylation |

| Miyaura Borylation | Pd-catalyzed reaction with bis(pinacolato)diboron | Pd catalyst, base (KOAc), DMF/dioxane, 80–110°C | Forms boronate ester intermediate |

| Hydrolysis | Conversion of boronate ester to boronic acid | Acidic or basic aqueous conditions | Yields target boronic acid |

| Purification | Crystallization or chromatography | Solvent-dependent | Ensures compound purity |

Chemical Reactions Analysis

5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds with aryl or vinyl halides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and palladium catalysts for cross-coupling reactions.

Scientific Research Applications

Medicinal Chemistry

5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid has gained attention in the pharmaceutical industry due to its potential as a building block for drug synthesis. Its boronic acid functionality allows for the formation of covalent bonds with biomolecules, making it useful in:

- Inhibitors Development : It serves as a key intermediate in the synthesis of various enzyme inhibitors, particularly protease inhibitors that are crucial in treating viral infections and cancers.

- Anticancer Agents : Research indicates that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines, making it a candidate for further development in oncology.

Case Study: Antiviral Activity

A study demonstrated that derivatives of 5-cyano compounds exhibited significant antiviral activity against specific viruses, suggesting its potential in antiviral drug development .

Organic Synthesis

In organic synthesis, this compound is utilized as a versatile reagent for:

- Cross-Coupling Reactions : It acts as a boron source in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules.

Table: Comparison of Cross-Coupling Reagents

| Reagent | Type | Advantages |

|---|---|---|

| 5-Cyano-1,2-dihydro-2-oxopyridine | Boronic Acid | High reactivity and selectivity |

| Phenylboronic Acid | Boronic Acid | Widely used but less selective |

| 4-Bromobenzeneboronic Acid | Aryl Halide | Good yields but requires harsh conditions |

Material Science

The compound is also explored for applications in material science:

- Nanotechnology : Its unique properties enable its use in the development of nanomaterials and nanocomposites, which have applications in electronics and photonics.

Case Study: Nanocomposite Development

Research has shown that incorporating 5-cyano derivatives into polymer matrices enhances mechanical properties and thermal stability, making them suitable for advanced material applications .

Agricultural Chemistry

In agricultural chemistry, boron-containing compounds are crucial for developing herbicides and pesticides. The application of 5-Cyano-1,2-dihydro-2-oxopyridine derivatives can lead to the creation of more effective agrochemicals with reduced environmental impact.

Mechanism of Action

The mechanism of action of 5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive compounds. The cyano group and dihydro-oxopyridine moiety may also contribute to its binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Pyridine and Boronic Acid Derivatives

Substituent Effects on Reactivity

- Boronic Acid Positioning: Unlike [5-(dihydroxyboranyl)thiophen-2-yl]boronic acid (thiophene-based), the target compound’s boronic acid is on a pyridinone scaffold, which may alter solubility and cross-coupling efficiency in Suzuki reactions .

Stability and Handling

- The pinacol ester derivative (5-cyano-1,2-dimethylpyrrole-3-boronic acid pinacol ester) offers improved stability compared to free boronic acids but requires deprotection before use in reactions, unlike the target compound’s directly reactive boronic acid group .

Electronic and Steric Profiles

- Fluorinated analogues like 2-cyano-3,5-difluoropyridine exhibit higher electronegativity, which could enhance binding in medicinal chemistry applications but lack the boronic acid functionality critical for cross-coupling .

Commercial Availability and Pricing

- The target compound is available from suppliers like Combi-Blocks (FA-4270) and CymitQuimica (IN-DA00IG4M) at undisclosed prices, though its purity (95%) aligns with industry standards .

- In contrast, [5-(dihydroxyboranyl)thiophen-2-yl]boronic acid is priced at $349 per 1000 mg , reflecting its dual boronic acid groups and niche applications .

Research Implications

The unique combination of a cyano group and boronic acid on a pyridinone core positions this compound as a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and materials.

Biological Activity

5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of approximately 163.93 g/mol. The compound features a boronic acid moiety which is crucial for its biological activity, particularly in enzyme inhibition.

Synthesis Methodology:

The synthesis typically involves the reaction of appropriate pyridine derivatives with boronic acids under specific conditions. The detailed synthetic routes may vary, but they often include steps such as:

- Formation of the pyridine ring through cyclization reactions.

- Introduction of the cyano group via nucleophilic substitution or other methods.

- Boronation , which can be achieved through reactions involving boron reagents.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the viability of various cancer cell lines, including prostate cancer cells.

| Compound | Cell Line | IC50 (µM) | Effect on Viability (%) |

|---|---|---|---|

| This compound | Prostate cancer (PC3) | 0.1 | 33% at 5 µM |

| Other boronic compounds | Healthy cells | >10 | 71% at 5 µM |

This table summarizes findings where treatment with the compound resulted in a notable decrease in cancer cell viability while sparing healthy cells to a significant extent .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. Studies have reported inhibition zones ranging from 7 mm to 13 mm against bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 12 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 9 |

These results indicate the potential for developing this compound as an antimicrobial agent .

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in critical pathways:

- ABHD Inhibition : The compound has been identified as a selective inhibitor of α/β-hydrolase domain-containing proteins (ABHDs), which are implicated in various metabolic processes.

- Cellular Uptake Inhibition : It also inhibits the cellular uptake of endocannabinoids, contributing to its pharmacological profile .

Case Studies and Research Findings

Several studies have explored the pharmacological profile of this compound:

- A study evaluated its effects on glioblastoma cell lines, revealing that it significantly reduced cell viability compared to untreated controls.

- Another research focused on its role in modulating endocannabinoid signaling pathways, highlighting its potential as a therapeutic agent for neurological disorders .

Q & A

Q. What statistical methods are appropriate for optimizing reaction parameters in high-throughput screening?

- Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) identifies dominant factors (e.g., temperature, ligand ratio) affecting yield. Machine learning models trained on historical reaction data predict optimal conditions. Validation via small-scale DoE experiments confirms model accuracy before scaling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.